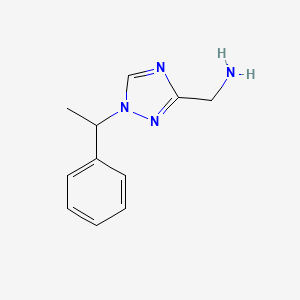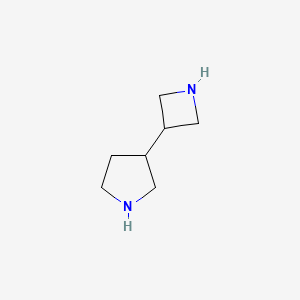
Laureth-2 sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly found in personal care products such as shampoos, soaps, and toothpaste due to its effective foaming and emulsifying properties . The compound is derived from lauryl alcohol and ethylene oxide, forming a sulfate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Laureth-2 sulfate is synthesized through the ethoxylation of lauryl alcohol, which is typically derived from palm kernel oil or coconut oil. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide to form ethoxylated alcohol. This intermediate is then converted into a half ester of sulfuric acid, which is subsequently neutralized to form the sodium salt .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Ethoxylation: Lauryl alcohol reacts with ethylene oxide under controlled conditions to produce ethoxylated alcohol.
Sulfation: The ethoxylated alcohol is then reacted with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Neutralization: The sulfate ester is neutralized with sodium hydroxide to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Laureth-2 sulfate primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form lauryl alcohol and sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of sulfonic acids.
Substitution: Under acidic or basic conditions, this compound can undergo substitution reactions to form various derivatives.
Major Products Formed:
Hydrolysis: Lauryl alcohol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various sulfate derivatives.
Aplicaciones Científicas De Investigación
Laureth-2 sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations to enhance the delivery and absorption of active ingredients.
Industry: Widely used in the formulation of cleaning agents, detergents, and emulsifiers
Mecanismo De Acción
Laureth-2 sulfate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to reduce the surface tension of liquids, facilitating the mixing and spreading of substances. In biological systems, it disrupts cell membranes by solubilizing lipids and proteins, leading to cell lysis .
Comparación Con Compuestos Similares
Sodium lauryl sulfate (SLS): Similar in structure but lacks the ethoxylation step.
Ammonium lauryl sulfate (ALS): Another surfactant similar to sodium lauryl sulfate but with ammonium as the counterion.
Uniqueness: Laureth-2 sulfate is unique due to its ethoxylation, which provides it with better solubility and milder effects on the skin compared to sodium lauryl sulfate. This makes it a preferred choice in personal care products where gentleness is essential .
Propiedades
Número CAS |
7577-59-5 |
|---|---|
Fórmula molecular |
C16H34O6S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-(2-dodecoxyethoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19/h2-16H2,1H3,(H,17,18,19) |
Clave InChI |
CJWXGVNXFJTQFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


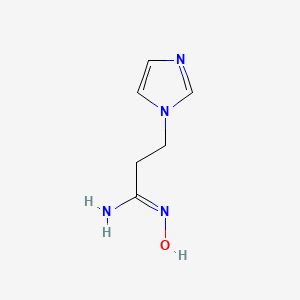
![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
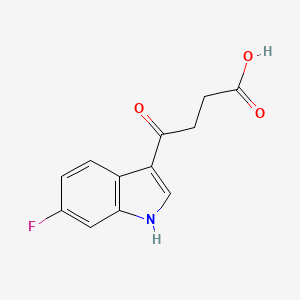
![2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12816309.png)
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)

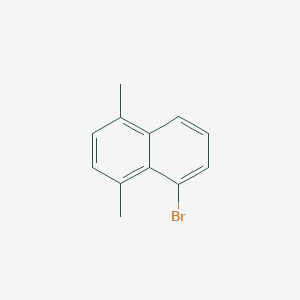
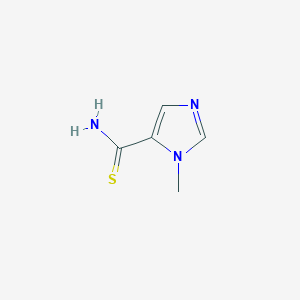
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


